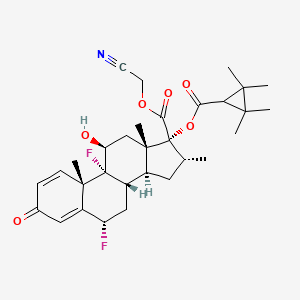

Androsta-1,4-diene-17-carboxylic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(((2,2,3,3-tetramethylcyclopropyl)carbonyl)oxy)-, cyanomethyl ester, (6alpha,11beta,16alpha,17alpha)-

Vue d'ensemble

Description

GW-870086 is a glucocorticoid receptor agonist potentially for the treatment of asthma and atopic dermatitis.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

GW-870086 is a potent anti-inflammatory glucocorticoid . It has a unique ability to regulate a specific subset of genes that are normally affected by classical glucocorticoids . This unique gene regulation allows it to have a potent anti-inflammatory action .

Respiratory Diseases

GW-870086 is under clinical evaluation as a novel respiratory agent . It has shown potential in the treatment of respiratory diseases due to its anti-inflammatory properties .

Asthma Management

GW-870086 has been used in clinical trials for the management of asthma . It has shown potential in improving forced expiratory volume in 1 second (FEV1) in adults with persistent asthma .

Atopic Dermatitis

Clinical trials have been conducted to assess the efficacy of GW-870086 in subjects with moderate to severe atopic dermatitis . The results suggest that it could be a potential treatment option for this condition .

Immune System Diseases

GW-870086 has been identified as a potential treatment for immune system diseases . Its mechanism of action as a glucocorticoid receptor agonist makes it a promising candidate for these conditions .

Congenital Disorders

GW-870086 is also being explored for the treatment of congenital disorders . Its unique pharmacological profile and gene regulation capabilities make it a potential candidate for these conditions .

Mécanisme D'action

Target of Action

GW-870086, also known as GW870086X, is a potent anti-inflammatory agent that acts as a glucocorticoid receptor agonist . The primary target of GW-870086 is the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammatory responses, cellular proliferation, and differentiation in target tissues .

Mode of Action

GW-870086 interacts with its target, the glucocorticoid receptor, and induces a dual mode of action. It acts as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It has a unique ability to regulate a specific subset of genes that are normally affected by classical glucocorticoids .

Biochemical Pathways

The interaction of GW-870086 with the glucocorticoid receptor affects several biochemical pathways. It represses inflammatory cytokine release from primary lung epithelial cells . Moreover, it has a significant effect on the expression of specific glucocorticoid-regulated genes while having minimal impact on the expression of other known target genes . This demonstrates unique regulation of gene transcription.

Pharmacokinetics

It’s known that the compound is under clinical evaluation as a novel respiratory agent , indicating its potential for inhalation administration and local action in the lungs.

Result of Action

GW-870086 has shown to repress inflammatory cytokine release from primary lung epithelial cells with similar efficacy to fluticasone propionate (FP), a commonly used glucocorticoid . In experimental in vivo models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation models, GW-870086 showed comparable anti-inflammatory efficacy to FP . It also prevents TNF-α-induced increases in the expression of mRNA encoding COX-2 and TNF-C, also known as lymphotoxin-β (LT-β), in A549 lung cancer cells .

Action Environment

The action environment of GW-870086 is primarily the respiratory system, given its potential as a novel respiratory agent . The efficacy and stability of GW-870086 could be influenced by various environmental factors within the respiratory system, such as the presence of other inflammatory mediators, the state of the immune response, and the overall health of the respiratory tissues.

Propriétés

IUPAC Name |

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKGTSFJSEIEM-NSHBDUGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsta-1,4-diene-17-carboxylic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(((2,2,3,3-tetramethylcyclopropyl)carbonyl)oxy)-, cyanomethyl ester, (6alpha,11beta,16alpha,17alpha)- | |

CAS RN |

827319-43-7 | |

| Record name | GW-870086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-870086 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-870086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1672466.png)

![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

![2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1672476.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)

![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)